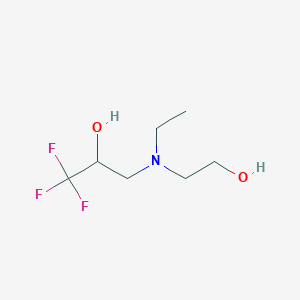

3-(Ethyl(2-hydroxyethyl)amino)-1,1,1-trifluoropropan-2-ol

Description

3-(Ethyl(2-hydroxyethyl)amino)-1,1,1-trifluoropropan-2-ol is a fluorinated amino alcohol characterized by a trifluoromethyl group (-CF₃) and a branched amino-hydroxyethyl substituent.

Properties

Molecular Formula |

C7H14F3NO2 |

|---|---|

Molecular Weight |

201.19 g/mol |

IUPAC Name |

3-[ethyl(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol |

InChI |

InChI=1S/C7H14F3NO2/c1-2-11(3-4-12)5-6(13)7(8,9)10/h6,12-13H,2-5H2,1H3 |

InChI Key |

RBIVOTQEWALHKX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCO)CC(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethyl(2-hydroxyethyl)amino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of ethylamine with 2-chloroethanol to form 2-(ethylamino)ethanol. This intermediate is then reacted with 1,1,1-trifluoro-2-propanol under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Ethyl(2-hydroxyethyl)amino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form simpler alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as sodium azide or potassium cyanide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce ethylamino alcohols .

Scientific Research Applications

3-(Ethyl(2-hydroxyethyl)amino)-1,1,1-trifluoropropan-2-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethyl(2-hydroxyethyl)amino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences and similarities between 3-(Ethyl(2-hydroxyethyl)amino)-1,1,1-trifluoropropan-2-ol and related compounds:

Key Observations :

- Trifluoromethyl Group: Present in both the target compound and the chlorophenyl analog , this group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

- Amino-Alcohol Backbone: Shared across all compounds, this moiety is critical for hydrogen bonding and solubility. The hydroxyethyl group in the target compound may improve aqueous solubility compared to aromatic or alkyl-substituted analogs .

- Substituent Variability : The chlorophenyl derivative’s aromatic ring likely increases rigidity and binding affinity in biological systems, whereas the target compound’s lack of aromaticity may reduce toxicity risks but limit target specificity.

Physicochemical Properties

- Solubility : The hydroxyethyl group in the target compound likely enhances water solubility compared to the chlorophenyl analog , which may be more lipid-soluble due to its aromatic ring.

- Melting Point: Fluorinated compounds generally exhibit higher melting points. notes a melting point of 65–67°C for a structurally complex fluorinated ketone , suggesting the target compound may similarly have a moderate to high melting point.

Biological Activity

3-(Ethyl(2-hydroxyethyl)amino)-1,1,1-trifluoropropan-2-ol is a compound with the molecular formula and a molecular weight of 201.19 g/mol. This compound features a trifluoromethyl group which is known to enhance biological activity through various mechanisms such as enzyme inhibition and interaction with biological membranes. Understanding its biological activity is crucial for potential therapeutic applications.

- Molecular Formula :

- Molecular Weight : 201.19 g/mol

- CAS Number : 1341506-24-8

- Structural Formula :

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The trifluoromethyl group may enhance binding affinity to active sites of enzymes, leading to inhibition of specific biochemical pathways.

- Cell Membrane Interaction : The hydrophilic and lipophilic balance in its structure allows it to interact with lipid bilayers, potentially altering membrane fluidity and permeability, which can impact cell signaling pathways.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies have shown that trifluorinated compounds can act as potent inhibitors of kinases, which are critical in cancer biology .

Case Studies

- Cancer Treatment : In a study exploring PLK4 inhibitors for cancer therapy, compounds with similar structural motifs were found to inhibit cell proliferation in cancer cell lines through the stabilization of p53, leading to cell cycle arrest . This suggests that this compound may have potential applications in oncology.

- Neuroprotective Effects : Another investigation into related compounds indicated neuroprotective properties through modulation of neurotransmitter systems. The ability of trifluorinated compounds to cross the blood-brain barrier could make them candidates for treating neurodegenerative diseases.

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.